molecular formula C5H9ClN2OS B1450302 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride CAS No. 1796966-31-8

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Cat. No.: B1450302
CAS No.: 1796966-31-8
M. Wt: 180.66 g/mol
InChI Key: QLLDEOHYLSKSPD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in biochemical studies due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethanethiol with a suitable carbonyl compound, followed by cyclization to form the thiazole ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiazole ring.

Scientific Research Applications

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.

    Dopamine hydrochloride: A neurotransmitter with a similar aminoethyl group but different overall structure and function.

Uniqueness

4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Unlike other compounds with similar functional groups, its heterocyclic nature allows for diverse reactivity and applications in various fields of research.

Properties

IUPAC Name

4-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-9-5(8)7-4;/h3H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLDEOHYLSKSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Reactant of Route 3
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Reactant of Route 4
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Reactant of Route 5
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

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